(S)-β2-homovaline HCl salt
Description
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Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 |
Synonyms |
(S)-2-(aminomethyl)-3-methylbutanoic acid hydrochloride; (S)-β2-hVal-OH · HCl |
Origin of Product |
United States |
Context of Non Proteinogenic Amino Acids in Chemical and Biological Research
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-forming amino acids. nih.govnih.gov While not incorporated into proteins during ribosomal translation, they are found in various natural products, including non-ribosomal peptides synthesized by bacteria and fungi. nih.gov These natural NPAAs often exhibit potent biological activities, such as the antibiotic properties of penicillin, which contains a β-lactam ring derived from a modified amino acid. nih.govchiroblock.com
In modern chemical and biological research, synthetic NPAAs have become indispensable tools. nih.govsigmaaldrich.com They are employed to create peptides with enhanced properties compared to their natural counterparts. nih.govresearchgate.net The incorporation of NPAAs into peptide sequences can lead to:
Increased Stability: Peptides containing NPAAs often show greater resistance to enzymatic degradation, prolonging their therapeutic effect. researchgate.net
Improved Potency: The unique side chains and backbone conformations of NPAAs can lead to stronger and more specific interactions with biological targets. sigmaaldrich.comresearchgate.net
Enhanced Bioavailability: Modifications using NPAAs can improve a peptide's ability to be absorbed and distributed throughout the body. researchgate.net
The structural diversity offered by NPAAs is vast, with thousands of synthetic variations developed to date. nih.gov This allows for the fine-tuning of peptide properties for specific applications in drug discovery and materials science. sigmaaldrich.comacs.org
Significance of β Amino Acids As Chiral Building Blocks
β-Amino acids are a prominent class of NPAAs characterized by having the amino group attached to the second carbon atom (the β-carbon) from the carboxyl group. This structural feature has profound implications for their chemical and biological properties. nih.gov
One of the most significant aspects of β-amino acids is their use as chiral building blocks in organic synthesis. chiroblock.comhilarispublisher.com Chirality, or "handedness," is a critical property in drug design, as different enantiomers (mirror-image isomers) of a molecule can have vastly different biological activities. The defined stereochemistry of chiral β-amino acids makes them valuable starting materials for the synthesis of complex, stereochemically pure molecules. hilarispublisher.com
The incorporation of β-amino acids into peptides leads to the formation of β-peptides . These peptides often adopt stable, predictable secondary structures, such as helices and sheets, similar to α-peptides but with distinct conformational properties. hilarispublisher.comuninsubria.it This ability to form well-defined structures is crucial for designing molecules that can mimic the function of natural peptides or proteins. uninsubria.it
Furthermore, β-amino acids are found in a number of biologically active natural products and are key components in the development of peptidomimetics—compounds that mimic the structure and function of peptides but with improved drug-like properties. acs.org
Overview of Research Trajectories for S β2 Homovaline Hcl Salt and Analogues
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This strategy has been widely and effectively applied to the synthesis of β-amino acids.
Utilization of Hexahydrobenzoxazolidinone Auxiliaries
Hexahydrobenzoxazolidinones have proven to be effective chiral auxiliaries in the enantioselective synthesis of β-amino acids. dntb.gov.uagoogle.co.th These auxiliaries guide the stereoselective alkylation of enolates derived from N-acylated precursors. The steric bulk of the auxiliary directs the approach of the electrophile to the opposite face of the enolate, thereby establishing the desired stereocenter. Subsequent removal of the auxiliary yields the enantiomerically enriched β-amino acid. Research has demonstrated the successful application of these auxiliaries in synthesizing various β-amino acids, showcasing their potential for the synthesis of (S)-β2-homovaline. scispace.comscispace.com
Application of Evans' Chiral Oxazolidinones
Evans' chiral oxazolidinones are a well-established class of auxiliaries used in a multitude of asymmetric transformations, including the synthesis of β-amino acids. wikipedia.orgnih.govsantiago-lab.com The methodology involves the acylation of the oxazolidinone, followed by the generation of a stereodefined enolate. santiago-lab.com This enolate then reacts with an electrophile in a highly diastereoselective manner. The stereochemical outcome is dictated by the substitution pattern on the oxazolidinone, which effectively shields one face of the enolate. wikipedia.org For the synthesis of (S)-β2-homovaline, a suitable N-acyl oxazolidinone would be subjected to alkylation with an isopropyl halide. Subsequent cleavage of the auxiliary from the product furnishes the target β-amino acid. wikipedia.orgscielo.org.mx The reliability and high diastereoselectivity of Evans' auxiliaries make them a cornerstone in asymmetric synthesis. slideshare.netresearchgate.net
Diastereoselective Alkylation Strategies
Diastereoselective alkylation is a key step in many chiral auxiliary-based syntheses of β-amino acids. nih.gov This strategy relies on the formation of a diastereomeric intermediate, typically by attaching a chiral auxiliary to the substrate. The inherent chirality of the auxiliary then influences the stereochemical course of the alkylation reaction, leading to the preferential formation of one diastereomer. scribd.com For instance, the lithium enolate of a β-amino ester can be alkylated with high diastereoselectivity. nih.gov In the context of synthesizing (S)-β2-homovaline, this would involve the alkylation of a chiral enolate with an isopropyl electrophile. The success of this approach hinges on the ability of the chiral auxiliary to effectively control the facial selectivity of the enolate alkylation. Studies have shown that even complex peptide structures can undergo diastereoselective C-terminal alkylation. scribd.com Furthermore, diastereoselective alkylation of oxazolidines derived from trifluoropyruvate has been used to create precursors for β2-homoleucine and β2-homovaline with complete diastereoselectivity. academie-sciences.fr
Catalytic Asymmetric Synthesis Pathways
Catalytic asymmetric synthesis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries for preparing enantiomerically pure compounds. rsc.org This field has seen significant advancements, with both transition metal catalysis and organocatalysis emerging as powerful tools. nih.govmpg.de
Transition Metal-Catalyzed Reactions
Transition metal catalysis provides a versatile platform for the asymmetric synthesis of β-amino acids. rsc.org Various methods, including hydrogenation and conjugate additions, have been developed. rsc.org For example, palladium-catalyzed reactions have been employed for the synthesis of β2-amino acid derivatives. acs.org One notable approach involves the palladium-catalyzed arylation of C(sp³)–H bonds to form β-arylated amino acids. nih.gov Another strategy is the iridium-catalyzed enantioselective hydroalkenylation of alkenes, which can be used to construct complex N-aryl β2-amino acids. acs.org Nickel-catalyzed carboxylation of aziridines also presents a pathway to β-amino acids. acs.org The enantioselective conjugate addition of organozinc reagents to nitroolefins, catalyzed by copper-phosphoramidite complexes, has been successfully applied to the synthesis of a β2-homoamino acid. nih.gov These methods highlight the potential of transition metal catalysis to access (S)-β2-homovaline through various bond-forming strategies.
| Catalyst System | Reaction Type | Substrate | Product Type | Ref. |
| Copper(I)/Phosphoramidite | Conjugate Addition | Nitroolefin | 2-Alkyl-3-nitro-propanoate | nih.gov |
| Palladium(II) | C(sp³)–H Arylation | Aliphatic Amides | β-Arylated Amides | nih.gov |
| Iridium(I)/Diphosphine | Hydroalkenylation | β-(Arylamino)acrylate | N-Aryl β2-Amino Acid | acs.org |
| Nickel | Reductive Carboxylation | N-Substituted Aziridine | β-Amino Acid | acs.org |
Organocatalytic Transformations
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. nih.govmpg.de This approach avoids the use of potentially toxic and expensive metals. For the synthesis of β2-amino acids, organocatalytic methods such as Mannich reactions have been explored. rsc.org A recently developed method utilizes a confined imidodiphosphorimidate (IDPi) to catalyze the reaction between bis-silyl ketene (B1206846) acetals and a silylated aminomethyl ether, yielding unprotected β2-amino acids in high yield and enantioselectivity. nih.govmpg.de This one-pot procedure is applicable to the synthesis of both aromatic and aliphatic β2-amino acids, making it a promising route for the preparation of (S)-β2-homovaline. nih.govmpg.de
| Catalyst | Reaction Type | Reactant 1 | Reactant 2 | Product | Ref. |
| Imidodiphosphorimidate (IDPi) | Mukaiyama-Mannich | Bis-silyl ketene acetal | Silylated aminomethyl ether | Unprotected β2-amino acid | nih.govmpg.de |
Asymmetric Counteranion-Directed Catalysis (ACDC)
Asymmetric Counteranion-Directed Catalysis (ACDC) has emerged as a powerful strategy in enantioselective synthesis. This approach utilizes a chiral, enantiomerically pure counteranion to control the stereochemical outcome of a reaction that proceeds through a cationic intermediate. wikipedia.orghkust.edu.hk The fundamental principle of ACDC lies in the formation of a chiral ion pair, where the chiral counteranion dictates the facial selectivity of the nucleophilic attack on the cation. wikipedia.orghkust.edu.hk
While direct literature examples detailing the synthesis of (S)-β2-homovaline HCl salt using ACDC are not prevalent, the principles of this methodology are applicable. For instance, chiral phosphoric acids are often used as catalysts to generate a chiral anionic environment. wikipedia.org In the context of β-amino acid synthesis, ACDC can be applied to Mannich-type reactions, where a chiral phosphate (B84403) anion can control the stereoselective addition of a nucleophile to an iminium ion. hkust.edu.hklibretexts.org The development of confined chiral disulfonimides has further expanded the scope of ACDC, enabling highly enantioselective transformations. sigmaaldrich.com
The general applicability of ACDC is demonstrated in various catalytic processes, including organocatalysis, transition metal catalysis, and Lewis acid catalysis, highlighting its potential for the synthesis of complex chiral molecules like (S)-β2-homovaline. hkust.edu.hkmpg.de
Enantioselective Hydrogenations
Enantioselective hydrogenation is a well-established and highly efficient method for the synthesis of chiral compounds. This technique involves the use of a chiral transition metal catalyst to deliver hydrogen to a prochiral unsaturated substrate in a stereoselective manner. semanticscholar.org For the synthesis of β-amino acids, the asymmetric hydrogenation of enamines or other suitable unsaturated precursors is a key strategy. semanticscholar.org
The synthesis of (S)-β2-homovaline via enantioselective hydrogenation would typically involve the reduction of a prochiral enamine or a related unsaturated precursor. The choice of catalyst and ligand is critical for achieving high enantioselectivity. Iridium complexes with chiral phosphine (B1218219) ligands, such as P-Phos, have been shown to be effective for the asymmetric hydrogenation of hydrochloride salts of imines. semanticscholar.org
A general representation of this approach is the hydrogenation of a β-amidoacrylate precursor. The reaction conditions, including the choice of solvent, hydrogen pressure, and temperature, are optimized to maximize both the chemical yield and the enantiomeric excess (e.e.).
Chiral Pool Derivation Strategies
The chiral pool refers to the collection of abundant, enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes. wikipedia.orgbenthamscience.com Chiral pool synthesis is a common strategy for the enantioselective synthesis of complex molecules, as it utilizes a readily available chiral starting material to impart stereochemistry to the target molecule. wikipedia.orgmdpi.combaranlab.org
For the synthesis of (S)-β2-homovaline, the proteinogenic amino acid (S)-valine is an ideal starting material from the chiral pool. The synthesis would involve the homologation of (S)-valine, which extends the carbon chain by one methylene unit between the carboxyl and amino groups, while preserving the original stereocenter.
One potential synthetic route starting from (S)-valine could involve its conversion to a suitable precursor that can then undergo chain extension. For example, the corresponding amino alcohol, (S)-valinol, can be prepared by the reduction of (S)-valine. Subsequent functional group manipulations and carbon chain extension would lead to the desired β2-amino acid structure. The key advantage of this strategy is that the stereochemistry at the β-carbon is predetermined by the starting material.
Step-Economy and Atom-Economy Considerations in Synthesis
When evaluating the different synthetic methodologies for (S)-β2-homovaline, these principles provide a framework for comparison. For example, catalytic methods like enantioselective hydrogenation are often highly atom-economical as they involve the addition of a hydrogen molecule to the substrate. acs.org In contrast, reactions that utilize stoichiometric chiral auxiliaries, while effective in controlling stereochemistry, tend to have lower atom-economy due to the mass of the auxiliary which is later removed. nih.gov
Specific Synthetic Transformations
Mannich-Type Reactions for β2-Amino Acid Scaffold Formation
The Mannich reaction is a three-component condensation reaction that involves an aldehyde, a primary or secondary amine, and a compound with an acidic proton, typically a ketone or another carbonyl compound. wikipedia.org This reaction is a powerful tool for the formation of C-C bonds and the introduction of a nitrogen-containing functional group, making it highly suitable for the synthesis of β-amino acids. libretexts.orgwikipedia.org
A notable example for the synthesis of (S)-β2-homovaline involves a diastereoselective Mannich-type reaction. acs.org In this approach, the titanium enolate of a chiral N-acylated oxazolidinone (an Evans auxiliary) is reacted with a dibenzyliminium species. acs.orgresearchgate.net The chiral auxiliary directs the stereochemical outcome of the reaction, leading to the formation of the desired (S)-enantiomer with high diastereoselectivity. Subsequent removal of the chiral auxiliary and deprotection of the amino group yields the target (S)-β2-homovaline. researchgate.net
The general strategy for the synthesis of β2-amino acids via a Mannich-type reaction is outlined in the table below:
| Step | Description | Key Reagents |
| 1 | Formation of a chiral enolate | Chiral auxiliary (e.g., Evans oxazolidinone), Lewis acid (e.g., TiCl4), Base (e.g., Hünig's base) |
| 2 | Formation of an iminium ion | Aldehyde, Amine |
| 3 | Mannich reaction | Reaction of the chiral enolate with the iminium ion |
| 4 | Removal of the chiral auxiliary | Hydrolysis (e.g., LiOH) |
| 5 | Deprotection | Hydrogenolysis (for benzyl (B1604629) protecting groups) |
This method has been successfully applied to the synthesis of Fmoc-protected (S)-β2-homovaline. acs.org
Curtius Rearrangement and Related Approaches for Amine Introduction
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to a primary amine upon hydrolysis. nih.govwikipedia.orgorganic-chemistry.org A key feature of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of stereochemistry. nih.govlscollege.ac.in This makes it a valuable method for the synthesis of chiral amines from chiral carboxylic acids. nih.gov
In the context of synthesizing (S)-β2-homovaline, the Curtius rearrangement can be employed to introduce the amino group at the β-position. The synthesis would start with a suitable chiral carboxylic acid precursor that already contains the desired stereocenter. This precursor would then be converted to an acyl azide, which upon rearrangement and subsequent hydrolysis, would yield the target β-amino acid.
The key steps in a Curtius rearrangement-based synthesis of (S)-β2-homovaline are:
| Step | Description | Key Reagents |
| 1 | Preparation of a chiral carboxylic acid precursor | e.g., through asymmetric synthesis or from the chiral pool |
| 2 | Conversion to acyl azide | Diphenylphosphoryl azide (DPPA) or Sodium azide with an acyl chloride |
| 3 | Curtius rearrangement | Heating or photolysis to form the isocyanate |
| 4 | Trapping of the isocyanate | With water for the amine, or with an alcohol (e.g., tert-butanol) for a protected amine (Boc-protected) |
| 5 | Hydrolysis/Deprotection | Acidic or basic hydrolysis to obtain the final amino acid |
This method is particularly useful as it is tolerant of a wide range of functional groups and provides a reliable way to install the amine functionality with stereochemical control. nih.govwikipedia.org
Stereoselective Addition and Substitution Reactions
A key strategy in the synthesis of chiral β-amino acids involves stereoselective addition and substitution reactions. These methods focus on creating the chiral center at the C2 position with high diastereoselectivity and enantioselectivity.
One prominent approach is the conjugate addition , or Michael addition, of nucleophiles to α,β-unsaturated esters. The use of chiral lithium amides as nucleophiles has proven effective in preparing alicyclic β-amino acids in their homochiral form. beilstein-journals.org For instance, the addition of lithium N-benzyl-N-α-methylbenzylamide to α,β-unsaturated esters can achieve high stereoselectivity. rsc.org The steric properties of the chiral amine play a crucial role in directing the stereochemical outcome of the reaction. beilstein-journals.org When a chiral amine is used, excellent stereoselectivity can be achieved, yielding the desired β-amino ester as a single product. beilstein-journals.org
Another powerful method is the Mannich-type reaction , which involves the reaction of an enol ether with an imine. clockss.org By employing a chiral imine, it is possible to induce stereocontrol in the resulting product. clockss.orgresearchgate.net This strategy has been successfully applied to the synthesis of various β-amino acid derivatives. clockss.org The diastereoselectivity of the Mannich reaction can be further enhanced through double stereodifferentiation. clockss.org
Aldol-type additions also represent a viable pathway to β-amino acid precursors. clockss.orgresearchgate.net In this approach, a chiral imine reacts with an enol equivalent, leading to the stereoselective formation of an aldol (B89426) product. clockss.org The choice of both the imine and the enol equivalent influences the stereochemical outcome and the nature of the resulting functional groups. clockss.org
Furthermore, the allylation of chiral N-tert-butanesulfinyl imines offers an efficient route to enantiomerically pure β-amino acids. nih.govacs.org This method allows for the introduction of various substituents and provides a way to control the absolute configuration of the newly formed stereocenter by selecting the appropriate chiral auxiliary or by using different stereodivergent allylation protocols. nih.govacs.org
The following table summarizes key findings from research on stereoselective addition and substitution reactions for the synthesis of β-amino acids.
| Reaction Type | Key Features | Stereoselectivity | Reference |
|---|---|---|---|
| Conjugate Addition (Michael Addition) | Use of chiral lithium amides as nucleophiles with α,β-unsaturated esters. | High diastereoselectivity and enantioselectivity (de > 99%). beilstein-journals.org | beilstein-journals.orgrsc.org |
| Mannich-type Reaction | Reaction of a silyl (B83357) enol ether with a chiral imine. | Good diastereoselectivity, enhanced by double stereodifferentiation. clockss.org | clockss.org |
| Aldol-type Addition | Reaction of an enol equivalent with a chiral imine. | Stereochemical induction from the chiral center on the imine. clockss.orgresearchgate.net | clockss.orgresearchgate.net |
| Allylation of Chiral N-tert-butanesulfinyl Imines | Stereodivergent allylation using indium or zinc. | Excellent diastereoselectivity (up to 90:10 dr). nih.gov | nih.govacs.org |
Salt Formation and Crystallization Techniques for Hydrochloride Derivatives
The formation of a hydrochloride (HCl) salt is a common and advantageous step in the purification and handling of amino acids and their derivatives. wikipedia.org Converting an amine to its hydrochloride salt typically improves its water solubility and enhances its stability, leading to a longer shelf-life compared to the free base. wikipedia.orgquora.com For amino acid esters, the hydrochloride salt form provides protection against hydrolysis. quora.com
The process of forming the HCl salt generally involves reacting the organic base, in this case, the amino acid, with hydrochloric acid. wikipedia.org A common laboratory method involves dissolving the amino acid ester in an organic solvent, such as diethyl ether, and bubbling gaseous HCl through the solution. researchgate.net The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. researchgate.net
Crystallization is a crucial technique for the purification and chiral resolution of the resulting hydrochloride salt. The goal is to isolate the desired enantiomer, (S)-β2-homovaline HCl, from a racemic or diastereomeric mixture.
Diastereomeric salt crystallization is a widely used method for chiral resolution. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Common resolving agents include chiral acids like tartaric acid or camphorsulfonic acid. wikipedia.orggoogle.com The choice of solvent is critical, as it can significantly influence the crystallization of the desired diastereomer. google.com
Preferential crystallization , also known as resolution by entrainment, is another technique that can be employed. wikipedia.orgacs.org This method involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer. acs.org This induces the crystallization of that enantiomer, leaving the other in solution. acs.org
The success of crystallization is often unpredictable and depends on a variety of factors, including the choice of solvent, temperature, and the presence of impurities. google.com
| Technique | Description | Key Considerations | Reference |
|---|---|---|---|
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via fractional crystallization. | Choice of resolving agent and solvent system is crucial for selective crystallization. | wikipedia.orggoogle.com |
| Preferential Crystallization (Entrainment) | Seeding a supersaturated racemic solution with crystals of the desired enantiomer to induce its crystallization. | Requires the racemate to form a conglomerate and careful control of supersaturation. | wikipedia.orgacs.org |
| HCl Salt Formation | Reaction of the amino acid with hydrochloric acid, often by bubbling gaseous HCl through an organic solution. | Improves stability and water solubility of the compound. wikipedia.orgquora.com The salt precipitates from the organic solvent. researchgate.net | wikipedia.orgquora.comresearchgate.net |
High-Resolution Chromatographic Techniques for Enantiomeric Purity and Separation
High-resolution chromatographic methods are fundamental in the analytical workflow for chiral compounds like this compound. These techniques offer the necessary selectivity and resolution to separate enantiomers and accurately determine their ratios.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioseparation of β-amino acids. The selection of a suitable chiral stationary phase (CSP) is the most critical factor in achieving successful separation. Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, have demonstrated effectiveness in resolving enantiomers of various β2-homoamino acids. nih.gov
Research has shown that for β2-homoamino acids with branched alkyl side chains, like homovaline, a CSP without sugar units (teicoplanin aglycone) can promote better interaction and separation of the enantiomers. nih.gov The mobile phase composition, typically a polar organic solvent like methanol (B129727) with volatile additives such as ammonium (B1175870) acetate, also plays a significant role. sigmaaldrich.com Temperature is another parameter that can be adjusted to optimize enantioselectivity. sigmaaldrich.com In some studies involving β2-homoamino acids, the elution order has been determined to be the R-enantiomer followed by the S-enantiomer (R < S). nih.gov
Table 1: Chiral HPLC Parameters for β-Amino Acid Enantioseparation
| Parameter | Details | Source |
|---|---|---|
| Chiral Stationary Phase | Macrocyclic glycopeptides (e.g., Teicoplanin-based) | nih.gov |
| Mobile Phase | Polar organic solvents (e.g., methanol) with soluble salts (e.g., ammonium acetate) | sigmaaldrich.com |
| Temperature | Can be varied to optimize enantioselectivity | sigmaaldrich.com |
| Flow Rate | Typically 1.0 mL/min for 4.6 mm I.D. columns, can be decreased for improved resolution | sigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. chromatographyonline.com The technique typically uses carbon dioxide in its supercritical state as the main mobile phase, often with a polar organic co-solvent. afmps.be For chiral separations, the choice of the chiral stationary phase remains paramount. chromatographyonline.com Polysaccharide-based CSPs are widely used and have a broad range of applications. nih.gov
The addition of additives to the mobile phase can significantly improve peak shape and enantioseparation. europeanpharmaceuticalreview.com The unique properties of supercritical fluids, which can be tuned by altering pressure and temperature, allow for fine-tuning of selectivity. afmps.benih.gov SFC can sometimes offer complementary selectivity to HPLC, and the elution order of enantiomers may differ between the two techniques. chromatographyonline.com This makes SFC a valuable tool for orthogonal method development and for achieving high-throughput analysis. chromatographyonline.com
Table 2: Comparison of Chiral HPLC and SFC for Enantioseparation
| Feature | Chiral HPLC | Chiral SFC | Source |
|---|---|---|---|
| Primary Mobile Phase | Liquid solvents | Supercritical CO2 with co-solvents | afmps.be |
| Analysis Time | Standard | Generally 3-5 times faster | chromatographyonline.com |
| Efficiency | High | Often higher than HPLC | chromatographyonline.com |
| Solvent Consumption | Higher, especially with normal-phase | Lower, reduced use of toxic solvents | chromatographyonline.com |
| Selectivity | Well-established | Can be complementary to HPLC | chromatographyonline.com |
This table is interactive. Click on the headers to sort the data.
Gas Chromatography (GC) is a well-established technique for the enantioseparation of amino acids, though it typically requires the analytes to be volatile. mdpi.com For non-volatile compounds like this compound, derivatization is necessary to convert them into more volatile forms suitable for GC analysis. mdpi.com This process involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. sigmaaldrich.com
Alternatively, the derivatized amino acid can be analyzed on a chiral stationary phase. Cyclofructan-based CSPs have been utilized for the separation of amino acid enantiomers. mdpi.com The choice of derivatization reagent is crucial for achieving accurate quantification and ensuring that the reaction proceeds without racemization.
Capillary Electrophoretic Methods for Enantioseparation
Capillary electrophoresis (CE) offers a high-efficiency, low-sample-consumption alternative for chiral separations. In CE, enantioseparation is achieved by adding a chiral selector to the background electrolyte. mdpi.com
For amino acids and their derivatives, cyclodextrins and their derivatives are commonly used as chiral selectors. mdpi.comnih.gov The principle of separation relies on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. The pH and concentration of the background electrolyte, as well as the concentration and type of the chiral selector, are key parameters that are optimized to achieve resolution. nih.gov
Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of chromatography. In CEC, the capillary is packed with a stationary phase, similar to HPLC, but the mobile phase is driven by electroosmotic flow rather than pressure. This results in a very flat flow profile, which minimizes band broadening and enhances efficiency.
For the enantioseparation of compounds like this compound, a chiral stationary phase would be packed into the capillary. The principles of chiral recognition are similar to those in chiral HPLC, relying on the formation of transient diastereomeric complexes between the enantiomers and the CSP.
Hyphenated Techniques for Comprehensive Analysis
To gain more comprehensive information, chromatographic techniques are often coupled with powerful detection methods, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. HPLC-MS is a widely used hyphenated technique in pharmaceutical analysis that provides not only separation data but also mass information, which aids in the identification and confirmation of the compound's identity. bjbms.org This combination is particularly valuable for analyzing complex mixtures and for metabolite identification studies.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of amino acids, offering high sensitivity and specificity without the need for derivatization. restek.comcreative-proteomics.com For compounds like (S)-β²-homovaline, reversed-phase chromatography is often not suitable due to poor retention of the polar molecule. thermofisher.com Hydrophilic interaction chromatography (HILIC) has emerged as a viable alternative, providing better retention and peak shape for underivatized amino acids. creative-proteomics.comnih.gov
In a typical LC-MS/MS analysis, the separation of amino acids is achieved on a specialized column, such as an Intrada Amino Acid column, using a gradient elution. nih.gov The mobile phase often consists of an aqueous component with an ammonium formate (B1220265) buffer and an organic component like acetonitrile (B52724) with formic acid. nih.govnih.gov The mass spectrometer, often a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. nih.govanaquant.com This targeted approach allows for the precise quantification of the analyte by monitoring specific precursor-to-product ion transitions. anaquant.com The use of stable-isotope-labeled internal standards is crucial for accurate quantification, as it compensates for matrix effects. nih.gov
| Parameter | Typical Value/Condition | Source(s) |
| Chromatography Mode | Hydrophilic Interaction Chromatography (HILIC) | creative-proteomics.comnih.gov |
| Column Type | Intrada Amino Acid, Acclaim Trinity mixed mode | thermofisher.comnih.gov |
| Mobile Phase A | Aqueous solution with ammonium formate | nih.govwaters.com |
| Mobile Phase B | Acetonitrile/water/formic acid mixture | nih.govwaters.com |
| Detection Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| MS Analysis | Multiple Reaction Monitoring (MRM) | nih.govanaquant.com |
| Internal Standards | Stable-isotope-labeled amino acids | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another established method for amino acid analysis, though it necessitates a derivatization step to increase the volatility and thermal stability of the compounds. creative-proteomics.combohrium.com Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkyl chloroformates. creative-proteomics.comnih.gov For non-proteinogenic amino acids, derivatization with reagents like pentafluorobenzyl bromide (PFB-Br) followed by GC-MS analysis has been described. bohrium.com This process makes the amino acids soluble in GC-MS compatible organic solvents and increases their electronegativity for enhanced ionization. bohrium.com
The derivatized amino acids are then separated on a capillary column, typically with a (5%-phenyl)-methylpolysiloxane stationary phase. bohrium.com Electron ionization (EI) is a common ionization technique used in GC-MS for amino acid analysis. bohrium.com The resulting mass spectra provide characteristic fragmentation patterns that allow for the identification and quantification of the analyte. bohrium.com Selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for quantitative studies. bohrium.com
| Parameter | Typical Value/Condition | Source(s) |
| Derivatization | Required (e.g., silylation, acylation, PFB-Br) | creative-proteomics.combohrium.comnih.gov |
| Derivatization Agents | BSTFA, Propyl chloroformate, Pentafluorobenzyl bromide | creative-proteomics.combohrium.comnih.gov |
| Column Type | (5%-phenyl)-methylpolysiloxane capillary column | bohrium.com |
| Ionization Mode | Electron Ionization (EI) | bohrium.com |
| Analysis Mode | Selected Ion Monitoring (SIM) for quantification | bohrium.com |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary electrophoresis-mass spectrometry (CE-MS) is a high-resolution separation technique particularly well-suited for the chiral analysis of amino acids. nih.gov Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE). nih.govcsic.es Cyclodextrins (CDs), such as β-cyclodextrin, are commonly used chiral selectors due to their ability to form transient diastereomeric complexes with the amino acid enantiomers, leading to different migration times. nih.govnih.gov
For enhanced separation and to prevent contamination of the mass spectrometer's ion source, the capillary is often coated with a polymer. nih.gov The coupling to the mass spectrometer is typically achieved via an electrospray ionization (ESI) interface. nih.gov Derivatization of the amino acids, for instance with fluorescein (B123965) isothiocyanate (FITC), can improve both MS sensitivity and chiral resolution. nih.gov This technique has demonstrated the ability to resolve enantiomers even when one is present in a large excess, for example, detecting 2% of a D-amino acid in the presence of 98% of its L-enantiomer. nih.gov
| Parameter | Typical Value/Condition | Source(s) |
| Separation Principle | Differential migration in an electric field | nih.gov |
| Chiral Selector | Cyclodextrins (e.g., β-cyclodextrin) | nih.govnih.gov |
| Capillary Treatment | Polymer coating | nih.gov |
| Interface | Electrospray Ionization (ESI) | nih.gov |
| Derivatization | Optional (e.g., FITC) to improve sensitivity/resolution | nih.gov |
| Resolution | Capable of separating low percentages of one enantiomer | nih.gov |
Advanced Spectroscopic Methods for Conformational and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of molecules like (S)-β²-homovaline in solution. nih.govlibretexts.org One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, ROESY) are used to assign all proton and carbon resonances and to determine the connectivity of atoms within the molecule. uninsubria.it For peptides containing β-amino acids, NMR in combination with molecular dynamics (MD) calculations can elucidate conformational preferences and secondary structures. nih.gov The study of coupling constants, such as ³J(HNHα), and Nuclear Overhauser Effects (NOEs) provides crucial information about dihedral angles and inter-proton distances, which define the molecule's three-dimensional structure. researchgate.net
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, complements NMR by providing information about the functional groups and hydrogen bonding within the molecule. chimicatechnoacta.ruscirp.org The positions of characteristic absorption bands, such as those for the amine (N-H), carboxyl (C=O), and hydroxyl (O-H) groups, can confirm the presence of these functionalities and offer insights into their molecular environment, including involvement in hydrogen bonds. chimicatechnoacta.ru
| Spectroscopic Method | Information Obtained | Source(s) |
| NMR Spectroscopy | Atomic connectivity, 3D structure, conformational preferences, dihedral angles. | nih.govlibretexts.orguninsubria.it |
| FTIR Spectroscopy | Presence of functional groups, hydrogen bonding patterns. | chimicatechnoacta.ruscirp.org |
Determination of Absolute Stereochemistry
The definitive determination of the absolute stereochemistry of a chiral molecule like (S)-β²-homovaline is typically achieved through single-crystal X-ray diffraction. chimicatechnoacta.runih.gov This technique provides a precise three-dimensional map of the electron density in a crystalline solid, allowing for the unambiguous assignment of the spatial arrangement of atoms at the stereocenter, thus confirming the (S) configuration. nih.gov The analysis of the crystal structure of the hydrochloride salt reveals details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds involving the ammonium group, the carboxyl group, and the chloride anion. chimicatechnoacta.ru
Chiral synthesis methods are instrumental in producing enantiomerically pure β-amino acids. illinois.edu For example, the Arndt-Eistert homologation of an N-protected (S)-α-amino acid can be used to synthesize the corresponding (S)-β-amino acid, preserving the stereochemistry of the starting material. illinois.edu The enantiomeric purity of the final product is often verified using chiral chromatography or by forming diastereomeric derivatives that can be analyzed by standard chromatographic or spectroscopic techniques. illinois.edu
Circular Dichroism (CD) spectroscopy is another powerful tool for investigating stereochemistry. nih.gov Chiral molecules exhibit differential absorption of left and right circularly polarized light, resulting in a characteristic CD spectrum. For β-homoamino acids, the sign of the Cotton effect in the CD spectrum can be correlated with the absolute configuration at the stereocenter. nih.gov For instance, it has been shown that for a series of β-homoamino acids, the (S)-enantiomers consistently produce a positive first Cotton effect when complexed with a specific chiral sensor. nih.gov
| Method | Principle | Application to (S)-β²-homovaline | Source(s) |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a crystal lattice. | Unambiguously determines the 3D structure and (S) configuration. | chimicatechnoacta.runih.gov |
| Chiral Synthesis | Stereoselective reactions to produce one enantiomer. | Synthesis from a chiral precursor like (S)-valine ensures the correct stereochemistry. | illinois.edu |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light. | Correlates the sign of the Cotton effect to the (S) absolute configuration. | nih.gov |
Applications As Chiral Building Blocks in Peptide Chemistry and Materials Science
Design and Synthesis of β-Peptides Incorporating (S)-β2-Homovaline Residues
The incorporation of (S)-β2-homovaline into peptide chains is a key strategy for the synthesis of β-peptides, which are analogues of natural α-peptides. These synthetic peptides often exhibit enhanced stability against enzymatic degradation. The synthesis of β-peptides containing (S)-β2-homovaline typically involves solid-phase peptide synthesis (SPPS) methodologies, where the Fmoc-protected form of the amino acid is a common precursor. nih.gov
The substitution pattern of β-amino acids significantly dictates the resulting secondary structure of the peptide. While β3-peptides are known to form stable 314-helices (a helix with 14 atoms in the hydrogen-bonded ring), the influence of β2-amino acids like (S)-β2-homovaline is distinct. researchgate.netnih.gov Peptides with alternating β2- and β3-amino acid residues have been shown to adopt a novel helical structure known as the 10/12-helix, which is characterized by alternating 10- and 12-membered hydrogen-bonded rings. nih.govpeptide.com This mixed helix has a nonpolar character and its formation is influenced by the flexibility of the β2/β3-chain. peptide.com
The incorporation of β-amino acids can also be used to induce β-hairpin motifs, which are common secondary structures in proteins. nih.govwikipedia.org While specific studies detailing the exclusive influence of (S)-β2-homovaline on β-hairpin formation are not extensively documented in the provided search results, the general principle of using constrained amino acids to promote turns is well-established.
Introducing conformational constraints into peptides is a crucial strategy to enhance their biological activity, receptor selectivity, and metabolic stability. ias.ac.in The rigid backbone introduced by β-amino acids, including (S)-β2-homovaline, is a primary method for achieving this. By restricting the conformational freedom of the peptide, it is possible to lock the molecule into a bioactive conformation, which can lead to increased potency. ias.ac.in The specific dihedral angles favored by the β2-substitution pattern contribute to this conformational restriction. nih.gov
Development of Peptidomimetics and Other Bio-inspired Structures
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties. nih.gov (S)-β2-homovaline is a valuable building block in the design of peptidomimetics due to its ability to introduce non-natural backbones and side-chain orientations. nih.govfrontiersin.org These modifications can lead to molecules with enhanced stability towards proteases and improved oral bioavailability. nih.gov
Macrocyclization is a powerful technique in the design of peptidomimetics, as it further constrains the peptide's conformation and can improve its binding affinity and stability. nih.govwikipedia.orgethz.ch The incorporation of (S)-β2-homovaline into linear peptide precursors allows for their subsequent cyclization through various chemical strategies. wikipedia.org Ribosomal synthesis has been successfully employed to create macrocyclic peptides containing β2-homo-amino acids, demonstrating the compatibility of this class of amino acids with biological machinery for the generation of diverse peptide libraries. nih.gov
Expansion of Chemical Libraries for High-Throughput Screening
The development of large and diverse chemical libraries is essential for high-throughput screening (HTS) and the discovery of new drug candidates. The inclusion of non-proteinogenic amino acids like (S)-β2-homovaline significantly expands the chemical space of peptide-based libraries. nih.gov The compatibility of 14 different β2-homo-amino acids, including those with (S)-stereochemistry, for incorporation into macrocyclic peptides has been confirmed, highlighting their suitability for the development of large-scale combinatorial libraries for screening against various therapeutic targets. nih.gov
Table 1: Compatibility of β2-Homo-Amino Acids in Ribosomal Synthesis for Library Development
| Amino Acid Type | Stereochemistry | Incorporation Efficiency | Suitability for Libraries |
| β2-Homo-amino acids | (S) and (R) | Low to High | Suitable |
| N-methylated β2-haa | - | Prevented | Not Suitable |
| (S)-β2hAla | (S) | - | Suitable for multiple incorporations |
Data derived from research on ribosomal synthesis of macrocyclic peptides. nih.gov
Theoretical and Computational Investigations of S β2 Homovaline Hcl Salt and Its Derivatives
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling techniques are instrumental in exploring the vast conformational space of flexible molecules such as (S)-β2-homovaline. The presence of additional rotatable bonds in β-amino acids, compared to their α-analogs, leads to a more complex conformational landscape. scirp.org
Intramolecular hydrogen bonding and the effects of solvation are critical factors in determining the relative stability of different conformers. scirp.org In the gas phase, conformations that allow for intramolecular hydrogen bonds are often favored. However, in a polar solvent like water, these intramolecular interactions may be disrupted in favor of interactions with solvent molecules, leading to a different set of preferred conformations. scirp.org Solvation generally stabilizes the conformers relative to the gas phase. scirp.org
Table 1: Representative Low-Energy Conformers of a Model β-Amino Acid in Gas Phase (Calculated via DFT)
| Conformer | Dihedral Angle θ (°) | Relative Energy (kcal/mol) | Key Features |
| 1 | -60 (gauche) | 0.00 | Global minimum, potentially stabilized by an intramolecular hydrogen bond. |
| 2 | 180 (trans) | 0.85 | Extended conformation, sterically favorable. |
| 3 | 60 (gauche) | 1.20 | Another gauche conformation, slightly higher in energy. |
This table presents hypothetical data based on general findings for β-amino acids to illustrate the expected conformational preferences.
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations provide a detailed picture of the electronic structure of (S)-β2-homovaline, which is fundamental to understanding its reactivity. nih.gov Methods like DFT are commonly used to calculate various electronic properties that act as descriptors of reactivity. nih.gov
Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. electrochemsci.org
Other calculated properties, such as the Mulliken charge distribution, dipole moment, and polarizability, offer further insights. researchgate.net The charge distribution can identify electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents. electrochemsci.org For (S)-β2-homovaline HCl salt, the protonated amine and the carboxylic acid group are the primary sites of electronic interest.
Table 2: Calculated Electronic Properties of a Model β-Amino Acid
| Property | Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capability (e.g., at the amine group). |
| LUMO Energy | -0.5 eV | Indicates electron-accepting capability (e.g., at the carbonyl carbon). |
| HOMO-LUMO Gap | 6.7 eV | Reflects chemical stability; a larger gap suggests lower reactivity. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Note: These values are representative for a generic β-amino acid and serve to illustrate the data obtained from QM calculations.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
DFT is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving β-amino acids like (S)-β2-homovaline. By calculating the potential energy surface for a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. researchgate.net
A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. researchgate.net The energy difference between the reactants and the transition state defines the activation energy, a key parameter that governs the reaction rate. researchgate.net
For (S)-β2-homovaline, DFT could be used to study various reactions, such as peptide bond formation. Such a study would involve modeling the approach of another amino acid and mapping the energetic pathway of the condensation reaction. mdpi.com These calculations can reveal whether the reaction proceeds through a concerted mechanism or involves distinct intermediates and can quantify the catalytic effect of solvents or other species. mdpi.com
Table 3: Hypothetical DFT-Calculated Activation Energies for Peptide Bond Formation
| Reaction Step | Description | Activation Energy (ΔG‡, kcal/mol) |
| Step 1 | Nucleophilic attack of the amine on the carbonyl carbon | 19.9 |
| Step 2 | Proton transfer and water elimination | 12.5 |
This table provides illustrative data for a generic peptide bond formation reaction studied by DFT, based on findings in the literature. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their assemblies over time. nih.gov MD simulations of (S)-β2-homovaline, either as a single molecule or incorporated into a peptide chain, can provide insights into its conformational flexibility, interactions with solvent, and the stability of secondary structures. biorxiv.org
In an MD simulation, the forces on each atom are calculated using a molecular mechanics force field, and Newton's equations of motion are integrated to propagate the system forward in time. nih.gov This results in a trajectory that describes the positions and velocities of all atoms as a function of time.
For peptides containing (S)-β2-homovaline, MD simulations can be used to:
Assess the stability of secondary structures like helices or β-hairpins. nih.gov
Observe folding and unfolding events. scispace.com
Characterize the interactions with water molecules or other solvents. biorxiv.org
Determine the flexibility of different regions of the peptide.
Studies on β-peptides have shown that they can form stable secondary structures, and MD simulations are a key tool for understanding the atomic-level interactions that stabilize these folds. nih.gov The choice of solvent is crucial, as it can significantly impact the observed dynamic behavior. For instance, water is known to favor the folding of hydrophobic peptides into compact structures. biorxiv.orgresearchgate.net
In Silico Predictions of Peptide Folding and Stability
The incorporation of unnatural amino acids like (S)-β2-homovaline into peptides is a strategy to create novel structures with enhanced stability and biological activity. acs.orgnih.gov Predicting how these modifications will affect the peptide's three-dimensional structure and stability is a major challenge in computational biology.
In silico methods for predicting peptide folding range from homology modeling and molecular dynamics simulations to newer deep learning-based approaches like AlphaFold. oup.combiorxiv.orgbiorxiv.org For peptides containing unnatural amino acids, specialized tools and parameterization are often required. oup.comresearchgate.netnih.gov The bulky side chain of homovaline would be expected to influence the local backbone conformation and potentially favor or disfavor certain types of secondary structures.
Computational tools can be used to perform "virtual mutations," where an α-amino acid in a known peptide structure is replaced with (S)-β2-homovaline. Subsequent energy minimization or MD simulations can then predict the structural and energetic consequences of this change. byu.edu These predictions can help guide the rational design of β-peptides with desired folding patterns and proteolytic stability. nih.gov The increased backbone flexibility of β-amino acids can be a double-edged sword, potentially enabling novel folds but also posing a greater predictive challenge. scirp.org
Interactions with Biological Systems at a Molecular Level
Structure-Activity Relationship (SAR) Studies in Peptidic Constructs Containing β²-Homovaline
Structure-activity relationship (SAR) studies of peptides containing β-amino acids are crucial for understanding how modifications to the peptide backbone and side chains affect biological activity. acs.orgnih.gov The inclusion of (S)-β²-homovaline introduces specific structural constraints that can modulate the pharmacological properties of a peptide. consensus.app
The defining feature of a β²-amino acid is the presence of an additional carbon atom in the backbone between the α-carbon and the amino group. This extension increases the flexibility of the peptide backbone compared to its α-peptide counterpart, yet also predisposes the peptide to adopt specific, stable secondary structures, such as helices and turns. acs.orgnih.govingentaconnect.com The "(S)" configuration at the β-carbon and the isobutyl side chain of the homovaline residue further dictate the conformational preferences of the resulting peptide.
In SAR studies, the isobutyl side chain of (S)-β²-homovaline is expected to participate in hydrophobic interactions with biological targets, similar to the side chain of valine in natural peptides. However, the altered backbone geometry means that the spatial orientation of this side chain will differ from that in an α-peptide. This can lead to altered binding affinities and selectivities for receptors and enzymes. nih.gov
Systematic modifications in SAR studies often involve:
Varying the stereochemistry: Comparing the biological activity of peptides containing (S)-β²-homovaline with those containing its (R)-enantiomer or other diastereomers can reveal the optimal stereochemistry for target interaction. nih.gov
Altering the side chain: Replacing the isobutyl group with other alkyl or functionalized side chains helps to probe the steric and electronic requirements of the binding pocket.
Modifying the peptide backbone: Comparing the activity of β²-peptides with their β³- or mixed α,β-peptide analogues provides insights into the influence of backbone conformation on biological function. acs.org
These studies are essential for the rational design of peptidomimetics with improved potency, selectivity, and metabolic stability. nih.govwjarr.com
Table 1: Key Considerations in SAR Studies of (S)-β²-homovaline Containing Peptides
| Structural Feature | Influence on Biological Activity | Rationale |
|---|---|---|
| (S)-Stereochemistry at Cβ | Dictates the spatial orientation of the side chain and influences secondary structure preference. | The specific stereochemistry is critical for precise interactions within a chiral binding pocket. |
| β²-Backbone Linkage | Induces specific helical or turn conformations, altering the global shape of the peptide. | The altered backbone conformation can lead to a better fit with the target receptor or enzyme active site compared to α-peptides. |
| Isobutyl Side Chain | Participates in hydrophobic interactions with the target. | The size and hydrophobicity of the side chain are key determinants of binding affinity. |
Investigations of Enzyme-Substrate Interactions (e.g., Inhibition of Proteolytic Enzymes like α-Chymotrypsin)
A significant advantage of incorporating β-amino acids like (S)-β²-homovaline into peptides is their enhanced resistance to proteolytic degradation. nih.govingentaconnect.comchimia.ch Proteolytic enzymes, such as α-chymotrypsin, are highly specific for substrates composed of L-α-amino acids. The altered backbone structure of β-peptides disrupts the recognition and binding motifs required for enzymatic cleavage. nih.govnih.gov
α-Chymotrypsin, a serine protease, preferentially cleaves the peptide bond on the C-terminal side of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) and, to a lesser extent, large hydrophobic amino acids. The enzyme's active site is precisely shaped to accommodate the backbone and side chain of an L-α-amino acid residue.
Peptides composed entirely of β-amino acids are generally not substrates for common proteases. chimia.ch Studies have shown that even the inclusion of a single β-amino acid residue within an α-peptide sequence can significantly hinder or completely prevent cleavage at or near the site of modification. The β²-linkage of homovaline would distort the peptide backbone in such a way that it would not fit correctly into the active site of α-chymotrypsin, preventing the necessary enzyme-substrate complex from forming. nih.gov
In Vitro Receptor Affinity and Selectivity Profiling in Peptidomimetics
The unique conformational properties of peptides containing (S)-β²-homovaline make them valuable scaffolds for designing peptidomimetics with tailored receptor binding profiles. nih.govingentaconnect.com The incorporation of β-amino acids can lock a peptide into a specific bioactive conformation that mimics the structure of a natural ligand, potentially leading to high affinity and selectivity for a target receptor. acs.org
Conformational Pre-organization: By constraining the peptide backbone, (S)-β²-homovaline can reduce the entropic penalty of binding to a receptor. This pre-organization into a bioactive conformation can result in a higher binding affinity compared to a more flexible α-peptide analogue.
Novel Secondary Structures: β-peptides can form stable helices and other secondary structures that are distinct from those of α-peptides. These novel structures can interact with receptors in unique ways, potentially leading to the discovery of agonists or antagonists with novel mechanisms of action.
Selectivity: The precise spatial arrangement of side chains in a β-peptide can be fine-tuned to achieve high selectivity for a specific receptor subtype. This is particularly important for avoiding off-target effects in drug development.
In vitro receptor affinity and selectivity are typically assessed using competitive binding assays. In these assays, the ability of the β²-homovaline-containing peptide to displace a known radiolabeled or fluorescently labeled ligand from its receptor is measured. The results are usually expressed as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᵢ).
While specific data for peptides containing solely (S)-β²-homovaline are not extensively documented in publicly available literature, studies on other β-amino acid-containing peptidomimetics have demonstrated the potential to achieve high receptor affinity and selectivity. acs.org For instance, β-peptide analogues of somatostatin (B550006) have been shown to bind to somatostatin receptors with high affinity.
Stability Studies in Biological Media (e.g., Human Plasma Stability of β-Peptides)
A critical factor for the therapeutic potential of peptides is their stability in biological fluids such as human plasma. nih.gov α-Peptides are often rapidly degraded by proteases present in plasma, leading to a short in vivo half-life. plos.orgplos.org As discussed previously, the incorporation of β-amino acids like (S)-β²-homovaline confers significant resistance to proteolytic degradation. chimia.ch
Stability studies in human plasma typically involve incubating the peptide in plasma at 37°C and monitoring the concentration of the intact peptide over time using techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). The half-life (t₁/₂) of the peptide is then calculated.
Numerous studies have demonstrated the exceptional stability of β-peptides in plasma and serum. nih.govnih.gov While α-peptides can have half-lives of minutes to a few hours, β-peptides often exhibit half-lives of many hours or even days. plos.org This enhanced stability is a direct result of their non-natural backbone structure, which is not recognized by endogenous proteases.
Table 2: Representative Stability of α-Peptides vs. β-Peptides in Human Plasma
| Peptide Type | Typical Half-life (t₁/₂) in Human Plasma | Primary Reason for Stability/Instability |
|---|---|---|
| Unmodified α-Peptide | Minutes to a few hours | Susceptibility to cleavage by endogenous proteases. |
| β-Peptide (including those with β²-homovaline) | Many hours to days | Resistance to proteolytic degradation due to the non-natural β-amino acid backbone. |
This remarkable stability makes peptides containing (S)-β²-homovaline attractive candidates for therapeutic development, as it can lead to improved pharmacokinetic profiles and reduced dosing frequency.
Role in Expanded Genetic Code Technologies for Unnatural Protein Synthesis
The site-specific incorporation of unnatural amino acids (UAAs) into proteins using expanded genetic code technologies is a powerful tool for protein engineering and studying protein function. nih.govoup.comfrontiersin.org This technology relies on the creation of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon like UAG) and incorporates the desired UAA at that position during protein translation. acs.orgnih.gov
While the incorporation of a wide variety of α-amino acid analogues has been achieved, the ribosomal incorporation of β-amino acids presents a greater challenge due to their different backbone structure. rsc.orgresearchgate.netresearchgate.net The ribosome's peptidyl transferase center is optimized for the formation of peptide bonds between α-amino acids.
However, recent advancements have demonstrated that the ribosomal incorporation of β-amino acids is feasible, particularly with engineered ribosomes and translation factors. rsc.orgacs.org To incorporate (S)-β²-homovaline into a protein in vivo, the following components would be required:
An Evolved Orthogonal Aminoacyl-tRNA Synthetase: A synthetase would need to be engineered through directed evolution to specifically recognize and charge (S)-β²-homovaline onto its cognate tRNA, while not recognizing any of the canonical amino acids.
An Orthogonal tRNA: This tRNA must not be recognized by any of the endogenous synthetases in the host organism but must be efficiently charged by the evolved orthogonal synthetase. It would also need to have an anticodon that recognizes a nonsense or frameshift codon.
An Engineered Ribosome (Potentially): For efficient incorporation of multiple β-amino acids, an engineered ribosome with a modified peptidyl transferase center may be necessary to facilitate the formation of the β-peptide bond. rsc.org
The ability to incorporate (S)-β²-homovaline into proteins would open up new avenues for creating novel biomaterials, enzymes with altered activities, and therapeutic proteins with enhanced stability and novel functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
